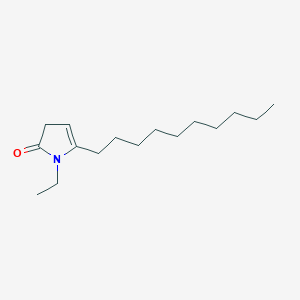
5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound belonging to the pyrrolone family. Pyrrolones are five-membered lactams containing nitrogen, which are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a decyl-substituted amine with an ethyl-substituted carbonyl compound, followed by cyclization to form the pyrrolone ring . The reaction conditions often include the use of catalysts such as iron (III) chloride and solvents like water or organic solvents .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for scalability and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the lactam ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced lactams, and substituted pyrrolones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydro-2H-pyrrol-2-one: A simpler analog with similar biological activities.
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: Known for its use in antidiabetic drugs.
3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Exhibits significant anticancer activity.
Uniqueness
5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one is unique due to its decyl and ethyl substitutions, which confer distinct physicochemical properties and biological activities. These substitutions can enhance its lipophilicity, making it more suitable for certain applications compared to its simpler analogs .
Propiedades
Número CAS |
80444-73-1 |
|---|---|
Fórmula molecular |
C16H29NO |
Peso molecular |
251.41 g/mol |
Nombre IUPAC |
5-decyl-1-ethyl-3H-pyrrol-2-one |
InChI |
InChI=1S/C16H29NO/c1-3-5-6-7-8-9-10-11-12-15-13-14-16(18)17(15)4-2/h13H,3-12,14H2,1-2H3 |
Clave InChI |
XGIZBXRVWRFDBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CCC(=O)N1CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
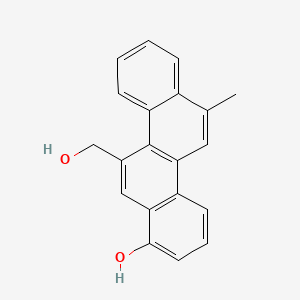
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)
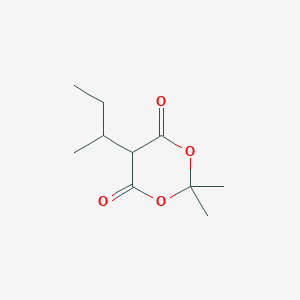
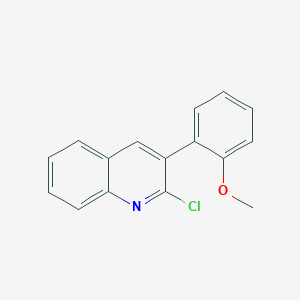
![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)


![(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B14426530.png)
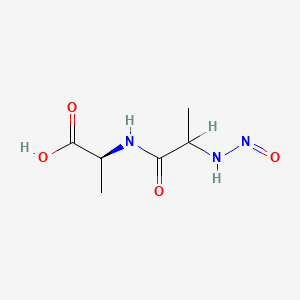
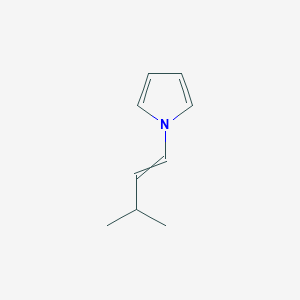
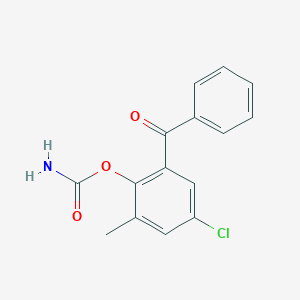
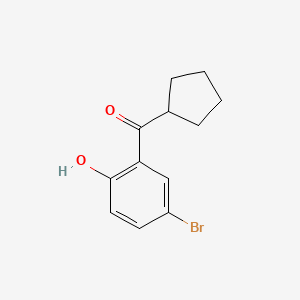
![(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14426552.png)
